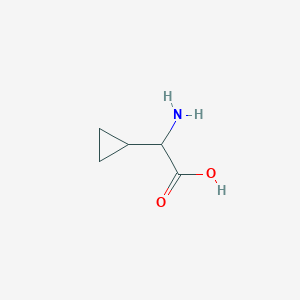

Amino-cyclopropyl-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-cyclopropylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSBCPMSNBMUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399446 | |

| Record name | Amino-cyclopropyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-26-9 | |

| Record name | Amino-cyclopropyl-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-2-cyclopropylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Chemical Properties of (R)-Amino-cyclopropyl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties of (R)-Amino-cyclopropyl-acetic acid, also known as (R)-1-aminocyclopropane-1-carboxylic acid or (R)-ACC. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource on the compound's physicochemical characteristics, spectroscopic data, synthesis protocols, and its role in key biological signaling pathways.

Physicochemical Properties

(R)-Amino-cyclopropyl-acetic acid is a conformationally constrained, non-proteinogenic amino acid. Its rigid cyclopropyl backbone imparts unique stereochemical and biological properties. The following table summarizes its key quantitative physicochemical data.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₂ | |

| Molecular Weight | 101.10 g/mol | |

| Melting Point | 229-231 °C | |

| pKa | 2.29 (predicted) | |

| logP | -2.78 | |

| Water Solubility | Soluble | |

| Appearance | White to off-white crystalline solid |

Spectroscopic Data

The structural features of (R)-Amino-cyclopropyl-acetic acid give rise to a distinct spectroscopic profile. The following table outlines the expected characteristic signals in various spectroscopic analyses.

| Spectroscopy | Characteristic Signals |

| ¹H NMR | Signals corresponding to the cyclopropyl protons and the amine and carboxylic acid protons. The constrained ring structure influences the chemical shifts and coupling constants of the methylene protons. |

| ¹³C NMR | Resonances for the quaternary cyclopropyl carbon, the two equivalent methylene carbons of the cyclopropane ring, and the carboxyl carbon. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1750 cm⁻¹), N-H stretching for the amino group (around 3200-3500 cm⁻¹), and C-H stretching for the cyclopropyl ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols: Enantioselective Synthesis

The synthesis of enantiomerically pure (R)-Amino-cyclopropyl-acetic acid is crucial for its application in biological and pharmaceutical research. Asymmetric synthesis often employs chiral auxiliaries or enzymatic resolution methods. Below is a representative experimental protocol for a chemoenzymatic approach.

Objective: To synthesize (R)-Amino-cyclopropyl-acetic acid via enzymatic resolution of a racemic precursor.

Materials:

-

Racemic N-acetyl-1-aminocyclopropane-1-carboxylic acid

-

Acylase I from Aspergillus melleus

-

Sodium phosphate buffer (0.1 M, pH 7.0)

-

Dowex 50W-X8 resin (H⁺ form)

-

0.5 M Ammonium hydroxide solution

-

Ethanol

-

Diethyl ether

-

Standard laboratory glassware and equipment (magnetic stirrer, pH meter, rotary evaporator, etc.)

Methodology:

-

Enzymatic Resolution:

-

Dissolve racemic N-acetyl-1-aminocyclopropane-1-carboxylic acid in 0.1 M sodium phosphate buffer (pH 7.0).

-

Add Acylase I to the solution. The typical enzyme-to-substrate ratio is around 1:100 (w/w).

-

Incubate the mixture at 37 °C with gentle stirring for 24-48 hours. The enzyme will selectively hydrolyze the N-acetyl group from the (R)-enantiomer, yielding (R)-Amino-cyclopropyl-acetic acid and leaving the (S)-N-acetyl-1-aminocyclopropane-1-carboxylic acid unreacted.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

Separation and Purification:

-

Once the reaction is complete, acidify the mixture to pH 3 with 1 M HCl to precipitate the unreacted (S)-N-acetyl-1-aminocyclopropane-1-carboxylic acid.

-

Filter the mixture to remove the precipitate.

-

Apply the filtrate to a column packed with Dowex 50W-X8 resin (H⁺ form).

-

Wash the column with deionized water to remove any remaining acetylated amino acid and other impurities.

-

Elute the desired (R)-Amino-cyclopropyl-acetic acid from the resin using a 0.5 M ammonium hydroxide solution.

-

-

Isolation and Characterization:

-

Collect the fractions containing the product, as identified by TLC or another suitable analytical method.

-

Combine the product-containing fractions and remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting solid from an ethanol/water mixture to obtain pure (R)-Amino-cyclopropyl-acetic acid.

-

Dry the crystals under vacuum.

-

Confirm the identity and enantiomeric purity of the final product using polarimetry, chiral HPLC, and spectroscopic methods (NMR, MS).

-

Signaling Pathways and Biological Roles

(R)-Amino-cyclopropyl-acetic acid plays significant roles in both plant and animal physiology. It is a key intermediate in the biosynthesis of the plant hormone ethylene and also acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor in the mammalian central nervous system.

Ethylene Biosynthesis Pathway

In higher plants, (R)-Amino-cyclopropyl-acetic acid is the direct precursor to ethylene, a gaseous hormone that regulates a wide array of developmental processes and stress responses. The biosynthesis of ethylene from methionine involves two key enzymes: ACC synthase and ACC oxidase.

Caption: The ethylene biosynthesis pathway in plants.

NMDA Receptor Signaling Pathway

In the mammalian brain, (R)-Amino-cyclopropyl-acetic acid acts as a partial agonist at the glycine-binding site of the NMDA receptor, a key ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its modulatory role can influence neuronal excitability and calcium influx.

An In-depth Technical Guide on (S)-Amino-cyclopropyl-acetic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Amino-cyclopropyl-acetic acid, more systematically known as (S)-1-aminocyclopropane-1-carboxylic acid, is a non-proteinogenic α-amino acid. Its structure is characterized by a cyclopropane ring fused to the α-carbon, creating a conformationally constrained analog of natural amino acids like glycine and alanine. This structural rigidity is of significant interest in medicinal chemistry and drug development, as its incorporation into peptides can enforce specific secondary structures, such as β-turns, thereby enhancing metabolic stability, receptor affinity, and bioavailability.

This document provides a comprehensive technical overview of (S)-1-aminocyclopropane-1-carboxylic acid, covering its molecular structure, physicochemical properties, spectroscopic signature, a representative synthesis protocol, and its applications in biochemical research.

Note on Nomenclature: While the topic refers to "(S)-Amino-cyclopropyl-acetic acid," the common and IUPAC nomenclature for this compound, where the amino and carboxyl groups are attached to the same cyclopropyl carbon, is (S)-1-aminocyclopropane-1-carboxylic acid. This guide will proceed with data pertaining to this specific, widely studied isomer. The achiral version of this molecule is commonly abbreviated as ACC.[1][2]

Molecular Structure and Physicochemical Properties

The defining feature of (S)-1-aminocyclopropane-1-carboxylic acid is the three-membered ring that restricts the phi (φ) and psi (ψ) dihedral angles, making it a valuable tool for designing peptidomimetics with predictable conformations.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | 1-Aminocyclopropane-1-carboxylic acid | [1][2][3] |

| CAS Number | 22059-21-8 | [1][4][5][6] |

| Molecular Formula | C₄H₇NO₂ | [1][4][5][6] |

| Molecular Weight | 101.10 g/mol | [2][6] |

| Canonical SMILES | C1CC1(C(=O)O)N | [2] |

| InChI Key | PAJPWUMXBYXFCZ-UHFFFAOYSA-N | [1][2][5] |

| Synonyms | ACC, ACPC, 1-Amino-1-carboxycyclopropane | [2][4][5][7] |

Physicochemical Data

The physical and chemical properties determine the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Appearance | White to off-white crystalline powder/solid | [4][8] |

| Melting Point | 198-201 °C / 229-231 °C | [1][2][8] |

| Solubility | Soluble in water | [8][9] |

| logP | -2.78 | [2][8] |

| pKa | 2.73 | [2][8] |

Spectroscopic Characterization

Spectroscopic data is critical for the structural elucidation and confirmation of (S)-1-aminocyclopropane-1-carboxylic acid.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the cyclopropyl and amine protons.[10]

-

Cyclopropyl protons (-CH₂-CH₂-): These typically appear as complex multiplets in the upfield region due to geminal and vicinal coupling.

-

Amine protons (-NH₂): The chemical shift of these protons can vary significantly depending on the solvent and concentration.

¹³C NMR: The carbon NMR provides insight into the electronic environment of each carbon atom.[2]

-

Quaternary Carbon (C-NH₂/COOH): Expected to be in the range of 30-40 ppm.

-

Cyclopropyl Carbons (-CH₂-): Expected to appear upfield, typically around 15-25 ppm.

-

Carbonyl Carbon (-COOH): This signal appears significantly downfield, typically in the 165-185 δ range.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[2]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad)[11] |

| N-H Stretch (Amine) | 3200-3500 |

| C=O Stretch (Carboxylic Acid) | 1710-1760[11] |

| N-H Bend (Amine) | 1550-1650 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[2]

-

Protonated Molecule [M+H]⁺: In positive ion mode, this ion is selected as the parent ion for fragmentation analysis.[12][13]

-

Key Fragments: Fragmentation of the parent ion can lead to characteristic product ions, such as an immonium ion resulting from the loss of the carboxyl group.[12][13]

Experimental Protocols

Synthesis of 1-Aminocyclopropane-1-carboxylic acid

Numerous methods exist for the synthesis of aminocyclopropanecarboxylic acids.[14] A general, conceptual pathway involves the alkylation of a glycine equivalent followed by cyclization. A specific process described in patent literature involves using nitroacetate and a 1,2-dihaloethane.[15]

Protocol: Synthesis via Nitroacetate and 1,2-Dihaloethane [Conceptual Outline] [15]

-

Alkylated Cyclization: React a nitroacetate ester with 1,2-dihaloethane in the presence of a weak inorganic base. This step forms the cyclopropane ring with a nitro group and an ester group attached to the C1 position.

-

Nitro Reduction: The nitro group on the cyclopropane ring is reduced to a primary amine (-NH₂). This is typically achieved using standard reducing agents (e.g., catalytic hydrogenation).

-

Carboxyl Hydrolysis: The ester group is hydrolyzed to a carboxylic acid (-COOH). This can be accomplished under acidic or basic conditions, followed by neutralization to yield the final zwitterionic amino acid.

-

Purification: The final product, 1-aminocyclopropane-1-carboxylic acid, is isolated and purified through techniques such as crystallization.[15]

Analytical Protocol: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for the detection and quantification of this amino acid in complex matrices like plant tissue.[12][13][16]

-

Sample Preparation: Homogenize biological tissue and perform a solid-phase extraction to purify and concentrate the analyte.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column.[17]

-

Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like nonafluoropentanoic acid or a mass spectrometry-compatible acid like formic acid.[12][17]

-

Flow Rate: Set to an appropriate rate for the column dimensions (e.g., 0.2-0.4 mL/min).

-

-

Mass Spectrometry Detection:

-

Quantification: Use an isotopically labeled internal standard (e.g., [²H₄]ACC) for accurate quantification via isotope dilution.[13][16]

Biological Activity and Applications

(S)-1-aminocyclopropane-1-carboxylic acid is a versatile molecule with applications in both plant biology and mammalian neurochemistry.

-

Plant Hormone Biosynthesis: In plants, it is the direct precursor to ethylene, a hormone that regulates numerous developmental processes, including fruit ripening, senescence, and stress responses.[1][18][19][20][21] The conversion is catalyzed by the enzyme ACC oxidase.[1][20][21]

-

NMDA Receptor Modulation: In mammals, it acts as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[4][5][6][9] This activity makes it a valuable tool for neuroscience research to probe the function of glutamatergic signaling.

-

Peptidomimetics and Drug Discovery: Its primary use in drug development is as a constrained amino acid. Its incorporation into peptide backbones restricts conformational freedom, which can lead to increased potency, selectivity, and resistance to enzymatic degradation.

The following diagram illustrates a generalized workflow for utilizing a constrained amino acid like (S)-1-aminocyclopropane-1-carboxylic acid in a peptide-based drug discovery program.

Caption: Peptide drug discovery workflow using constrained amino acids.

Conclusion

(S)-1-aminocyclopropane-1-carboxylic acid is a molecule of significant scientific interest due to its unique structural constraints and diverse biological roles. From its fundamental function as an ethylene precursor in plants to its application as a modulator of NMDA receptors and a building block in drug design, it offers a wide range of possibilities for researchers. The detailed physicochemical and spectroscopic data, combined with established synthetic and analytical protocols, provide a solid foundation for its continued exploration in both basic and applied research.

References

- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 2. 1-Aminocyclopropane-1-carboxylic acid | C4H7NO2 | CID 535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 1-Aminocyclopropane-1-carboxylic Acid [sigmaaldrich.com]

- 7. mpbio.com [mpbio.com]

- 8. echemi.com [echemi.com]

- 9. 1-Aminocyclopropanecarboxylic acid | 22059-21-8 [chemicalbook.com]

- 10. 1-Aminocyclopropanecarboxylic acid(22059-21-8) 1H NMR [m.chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 16. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 1-Aminocyclopropane-1-carboxylic acid | SIELC Technologies [sielc.com]

- 18. Frontiers | Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study [frontiersin.org]

- 19. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 21. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Aminocyclopropane-1-carboxylic Acid (ACC)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminocyclopropane-1-carboxylic acid (ACC), a pivotal molecule in plant biology with emerging significance in neuroscience. This document details its chemical identity, biological functions, relevant quantitative data, and key experimental methodologies.

Chemical Identity and Synonyms

1-Aminocyclopropane-1-carboxylic acid is a cyclic, non-proteinogenic amino acid. Its unique strained three-membered ring structure is central to its chemical and biological properties.

CAS Number: 22059-21-8[1][2][3]

Synonyms:

It is important to distinguish 1-Aminocyclopropane-1-carboxylic acid from other related compounds such as Amino-cyclopropyl-acetic acid (CAS: 15785-26-9) and its stereoisomers, which possess different chemical and biological profiles.

Core Biological Functions

ACC is primarily recognized for two distinct biological roles: as the immediate precursor to the plant hormone ethylene and as a signaling molecule in both plants and animals.

Ethylene Biosynthesis in Plants

In higher plants, ACC is the direct precursor to ethylene, a gaseous hormone that regulates a wide array of developmental processes, including seed germination, fruit ripening, and senescence.[1][2] The biosynthesis of ethylene from ACC is a tightly regulated process.

The pathway begins with the conversion of S-adenosyl-L-methionine (SAM) to ACC by the enzyme ACC synthase (ACS).[1][4] This step is often the rate-limiting step in ethylene production. Subsequently, ACC is oxidized to form ethylene, carbon dioxide, and hydrogen cyanide by the enzyme ACC oxidase (ACO).[1][4] The expression and activity of both ACS and ACO are modulated by various internal cues, such as other plant hormones (e.g., auxin, cytokinins), and external factors, including biotic and abiotic stresses.[1][2]

Ethylene-Independent Signaling in Plants

Emerging evidence suggests that ACC can function as a signaling molecule independent of its conversion to ethylene.[1][4][6] This non-canonical signaling role has been implicated in various aspects of plant development, including cell wall integrity and root cell expansion.[4][6] Studies using mutants insensitive to ethylene have shown that they still respond to exogenously applied ACC, indicating a separate signaling pathway.[7]

Neuromodulatory Activity in Animals

In animal systems, ACC has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and memory formation.[8] It acts as a partial agonist at the glycine-binding site on the NMDA receptor complex.[9] This interaction can modulate neuronal activity and has been investigated for its potential neuroprotective effects.[10]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 1-Aminocyclopropane-1-carboxylic acid.

| Parameter | Value | Organism/System | Reference |

| NMDA Receptor Activity | |||

| IC50 (vs 3H-glycine binding) | 38 nM | Rat forebrain membranes | |

| IC50 (NMDA-induced arachidonic acid release) | 131 µM | Cerebellar granule cells | |

| EC50 (NMDA effect potentiation) | 43 ± 6 nM | Rat hippocampal synaptosomes | [9] |

| Enzyme Kinetics | |||

| Km of ACC synthase for SAM | 1.74 mM | Penicillium citrinum | [11] |

| kcat of ACC synthase | 0.56 s-1 per monomer | Penicillium citrinum | [11] |

| Km of ACC deaminase for ACC | 4.8 mM | Penicillium citrinum | [11] |

| kcat of ACC deaminase | 3.52 s-1 | Penicillium citrinum | [11] |

Experimental Protocols

This section outlines key experimental methodologies for the study of 1-Aminocyclopropane-1-carboxylic acid.

Quantification of ACC in Plant Tissues

Accurate quantification of ACC is crucial for studying ethylene biosynthesis and its signaling roles. Due to its low abundance in plant tissues, sensitive analytical methods are required.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Extraction: Homogenize plant tissue in a suitable solvent (e.g., 80% ethanol).

-

Solid-Phase Extraction (SPE): Purify the extract using a cation-exchange SPE cartridge to isolate amino acids, including ACC.

-

Derivatization: Derivatize ACC to enhance its volatility for GC analysis. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[12]

-

GC-MS Analysis: Analyze the derivatized sample using a GC-MS system. Quantification is often achieved using an isotope-labeled internal standard, such as [2H4]ACC, for improved accuracy.[12] The detection limit for this method can be as low as 10 fmol.[12]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Extraction: Similar to the GC-MS method, extract ACC from plant tissue.

-

Chromatographic Separation: Separate ACC from other metabolites using reversed-phase or ion-pair reversed-phase liquid chromatography.[13][14]

-

MS/MS Detection: Detect and quantify ACC using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode. The transition of the protonated molecule [M+H]+ to a specific product ion is monitored for high selectivity.[13][15] This method offers high sensitivity and specificity, with detection limits in the picomole range.[13]

NMDA Receptor Binding Assay

To investigate the interaction of ACC with the NMDA receptor, competitive binding assays are commonly employed.

-

Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat forebrain.

-

Incubation: Incubate the membranes with a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor (e.g., [3H]-glycine).

-

Competition: Perform the incubation in the presence of varying concentrations of unlabeled ACC.

-

Separation and Scintillation Counting: Separate the bound and free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of ACC that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Plant Root Elongation Assay

This bioassay is useful for studying the effects of ACC on plant development, particularly for dissecting ethylene-dependent and -independent responses.

-

Seed Sterilization and Plating: Surface-sterilize seeds of the plant of interest (e.g., Arabidopsis thaliana) and plate them on a sterile growth medium (e.g., Murashige and Skoog medium).

-

Treatment: Supplement the growth medium with a range of concentrations of ACC. For studying ethylene-independent effects, use ethylene-insensitive mutant lines (e.g., ein2-5).[7]

-

Growth Conditions: Grow the seedlings under controlled environmental conditions (e.g., temperature, light intensity, and photoperiod).

-

Measurement: After a defined growth period (e.g., 5-7 days), measure the primary root length of the seedlings.

-

Data Analysis: Analyze the dose-response relationship between ACC concentration and root length to determine the physiological effects of ACC.

This technical guide provides a foundational understanding of 1-Aminocyclopropane-1-carboxylic acid for researchers and professionals. The provided data and protocols serve as a starting point for further investigation into the multifaceted roles of this important biomolecule.

References

- 1. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]

- 2. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]

- 3. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]

- 4. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 1-Aminocyclopropane-1-carboxylic acid as a signalling molecule in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Undergraduate Honors Thesis | Identifying components of the 1-aminocyclopropane-1-carboxylic acid (ACC) signaling pathway in Arabidopsis thaliana | ID: t435gj22v | Carolina Digital Repository [cdr.lib.unc.edu]

- 8. cyberleninka.ru [cyberleninka.ru]

- 9. Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1-Aminocyclopropane-carboxylic acid reduces NMDA-induced hippocampal neurodegeneration in vivo. | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and degradation of 1-aminocyclopropane-1-carboxylic acid by Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Natural Occurrence of Amino-cyclopropyl-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analytical methodologies for amino-cyclopropyl-acetic acid, with a primary focus on the well-studied isomer, 1-aminocyclopropane-1-carboxylic acid (ACC). This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, plant science, and drug discovery.

Discovery and Significance

The discovery of 1-aminocyclopropane-1-carboxylic acid (ACC) in the late 1970s was a pivotal moment in understanding plant physiology. It was identified as the direct precursor to ethylene, a key plant hormone that regulates a wide array of developmental processes, including fruit ripening, senescence, and responses to environmental stress.[1][2] While ACC is most renowned for its role in the ethylene biosynthesis pathway in plants, subsequent research has revealed its presence and synthesis in various microorganisms, including bacteria and fungi.[3][4]

Beyond its function as a metabolic intermediate, emerging evidence suggests that ACC may also act as a signaling molecule in its own right, independent of ethylene production.[1][2] This has opened new avenues of research into its potential roles in intercellular and inter-organismal communication.

While 1-aminocyclopropane-1-carboxylic acid is the most extensively studied isomer, other cyclopropyl-containing amino acids, such as 2-amino-2-cyclopropylacetic acid, are also of significant interest, primarily as building blocks in medicinal chemistry due to the conformational rigidity imparted by the cyclopropyl ring.[5][6] However, the natural occurrence of these other isomers is not as well-documented as that of ACC. A newly discovered cyclopropane-containing amino acid, pazamine, is synthesized by Pseudomonas azotoformans through a novel biosynthetic pathway.[3]

Natural Occurrence and Quantitative Data

1-aminocyclopropane-1-carboxylic acid is ubiquitously found in higher plants, with its concentration varying significantly depending on the tissue type, developmental stage, and environmental conditions. Stress factors such as wounding, flooding, and pathogen attack can dramatically increase ACC levels.[7][8] The following tables summarize the reported concentrations of ACC in various plant species and tissues.

| Plant Species | Tissue | Condition | ACC Concentration (nmol/g FW) | Reference |

| Arabidopsis thaliana | Shoots | Control | ~1.5 | [7] |

| Shoots | Wounding (24h) | ~12 | [7] | |

| Roots | Control | ~0.5 | [7] | |

| Lycopersicon esculentum (Tomato) | Fruit | Mature Green | < 0.1 | [9][10] |

| Fruit | Turning | ~2.5 | [11] | |

| Fruit | Ripe | 5 - 10 | [9][10] | |

| Persea americana (Avocado) | Fruit | Preclimacteric | < 0.1 | [9][10] |

| Fruit | Climacteric Peak | ~45 | [9][10] | |

| Fruit | Overripe | > 100 | [9][10] | |

| Musa sapientum (Banana) | Fruit | Preclimacteric | < 0.1 | [9][10] |

| Fruit | Climacteric | ~5 | [9][10] |

Table 1: Concentration of 1-Aminocyclopropane-1-carboxylic Acid in Various Plant Tissues. (FW = Fresh Weight)

Biosynthesis of this compound

The biosynthetic pathways for cyclopropyl-containing amino acids vary between organisms. The most well-characterized is the pathway for ACC in plants.

Biosynthesis of 1-Aminocyclopropane-1-carboxylic Acid in Plants

In higher plants, ACC is synthesized from S-adenosyl-L-methionine (SAM) in a reaction catalyzed by the enzyme ACC synthase (ACS). This is often the rate-limiting step in ethylene production. ACC is then converted to ethylene by ACC oxidase (ACO).

Biosynthesis in Microorganisms

Bacteria and fungi have also been shown to produce ACC. Some bacteria possess an ACC synthase, similar to plants, for the production of ACC from SAM.[3] For instance, the bacterium Streptomyces sp. produces the natural product guangnanmycin, which contains an ACC moiety synthesized by a bacterial ACC synthase.[3] In some fungi, such as Penicillium citrinum, the presence of both ACC synthase and ACC deaminase has been reported, suggesting a role in regulating ACC levels.[4]

A distinct biosynthetic pathway for a cyclopropane-containing amino acid has been identified in Pseudomonas azotoformans. The biosynthesis of pazamine involves a two-step process starting from lysine, where a radical halogenase (PazA) chlorinates the C4 position, followed by a pyridoxal-5'-phosphate (PLP)-dependent enzyme (PazB) that catalyzes an SN2-like attack to form the cyclopropane ring.[3]

Experimental Protocols

The accurate quantification of ACC in biological samples is crucial for studying its physiological roles. The following section outlines a general workflow for the extraction and analysis of ACC from plant tissues using gas chromatography-mass spectrometry (GC-MS).

Extraction and Purification of ACC

-

Sample Homogenization:

-

Freeze a known weight of plant tissue (e.g., 100 mg) in liquid nitrogen.[12]

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

-

Extraction:

-

Transfer the powdered tissue to a tube containing an extraction buffer (e.g., 80% methanol).

-

Add a known amount of a labeled internal standard, such as [2H4]ACC, for accurate quantification.[12]

-

Vortex the mixture thoroughly and incubate at a low temperature (e.g., -20°C) overnight to allow for complete extraction.

-

-

Solid-Phase Extraction (SPE) for Purification:

-

Centrifuge the extract to pellet the debris.

-

Pass the supernatant through a conditioned cation exchange SPE cartridge.

-

Wash the cartridge with a non-eluting solvent to remove interfering compounds.

-

Elute the ACC from the cartridge using an appropriate solvent (e.g., aqueous ammonia).

-

Derivatization and GC-MS Analysis

-

Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

-

Use a suitable GC column and temperature program to separate the derivatized ACC from other compounds.

-

The mass spectrometer is used for detection and quantification, often in negative chemical ionization (NCI) mode for high sensitivity.[12] The abundance of specific ions of the derivatized ACC and the internal standard are measured.

-

Signaling and Logical Relationships

ACC is intricately linked to the ethylene signaling pathway and plays a crucial role in how plants respond to stress.

Under stress conditions, the expression of ACC synthase genes is upregulated, leading to an increase in ACC production. This ACC is then converted to ethylene, which triggers a cascade of downstream responses to help the plant cope with the stress. Interestingly, some plant growth-promoting rhizobacteria (PGPR) can utilize ACC exuded from plant roots. These bacteria produce ACC deaminase, which breaks down ACC, thereby lowering the ethylene levels in the plant and promoting growth, particularly under stressful conditions. This highlights a complex interplay between plants and their associated microbes, mediated by ACC.

References

- 1. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tennen.f.u-tokyo.ac.jp [tennen.f.u-tokyo.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. cas 1219429-81-8|| where to buy 2-Amino-2-cyclopropylacetic acid hydrochloride [english.chemenu.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. avocadosource.com [avocadosource.com]

- 11. researchgate.net [researchgate.net]

- 12. Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Amino-cyclopropyl-acetic Acid: A Technical Guide to a Conformationally Constrained Non-Proteinogenic Amino Acid

Introduction

Amino-cyclopropyl-acetic acid (ACCA) represents a class of non-proteinogenic amino acids characterized by the presence of a cyclopropyl ring fused to the amino acid backbone. This unique structural feature imparts significant conformational rigidity, making ACCA a valuable tool in medicinal chemistry and drug design. The constrained nature of the cyclopropyl group restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, leading to more stable and predictable secondary structures. This guide provides an in-depth overview of the synthesis, properties, and applications of ACCA for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through various stereoselective routes. One common approach involves the cyclopropanation of a suitable olefin precursor followed by functional group manipulations to introduce the amino and carboxylic acid moieties.

Experimental Protocol: Synthesis of a Protected ACCA Derivative

This protocol outlines a general method for the synthesis of a protected (1R, 2S)-1-amino-2-cyclopropylacetic acid derivative, a common building block for peptide synthesis.

Materials:

-

(R)-2-tert-butyl-5-oxo-oxazolidine-4-carboxylic acid methyl ester

-

Allyl bromide

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Diiodomethane (CH₂I₂)

-

Diethylzinc (Et₂Zn)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Allylation: Dissolve the starting oxazolidine derivative in anhydrous THF under an inert atmosphere and cool to -78 °C. Add LiHMDS dropwise, followed by the addition of allyl bromide. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Cyclopropanation: To a solution of the allylated product in an appropriate solvent (e.g., DCM), add diethylzinc followed by diiodomethane at a low temperature (e.g., 0 °C). Stir the reaction mixture until the cyclopropanation is complete.

-

Purification: Quench the reaction carefully and extract the product with an organic solvent. Purify the crude product using column chromatography on silica gel.

-

Deprotection: Treat the purified product with a solution of TFA in DCM to remove the protecting groups and yield the desired this compound derivative.

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Physicochemical Properties and Conformational Analysis

The primary advantage of incorporating ACCA into a peptide sequence is the conformational constraint imposed by the cyclopropyl ring. This rigidity can lock the peptide into a bioactive conformation, enhancing its binding affinity and selectivity for a target receptor.

Conformational Parameters of ACCA-Containing Peptides

| Parameter | Description | Typical Values | Impact |

| Phi (φ) Angle | The dihedral angle around the N-Cα bond. | Highly restricted compared to flexible amino acids. | Induces specific secondary structures (e.g., turns, helices). |

| Psi (ψ) Angle | The dihedral angle around the Cα-C' bond. | Significantly constrained by the cyclopropyl ring. | Reduces the entropic penalty of binding to a target. |

| Backbone Rigidity | The overall flexibility of the peptide chain. | Increased rigidity leads to enhanced metabolic stability. | Improves resistance to proteolytic degradation. |

Applications in Drug Development and Research

The unique properties of ACCA have led to its use in various areas of drug discovery and chemical biology.

Peptide and Peptidomimetic Design

ACCA is widely used as a building block to create peptides and peptidomimetics with improved pharmacological profiles. The conformational constraint can lead to:

-

Enhanced Biological Activity: By pre-organizing the peptide into a conformation that is optimal for receptor binding.

-

Increased Metabolic Stability: The rigid structure can sterically hinder the approach of proteases, prolonging the half-life of the peptide in vivo.

-

Improved Receptor Selectivity: The fixed conformation can favor binding to a specific receptor subtype, reducing off-target effects.

Specific Therapeutic Areas

-

Glutamate Receptor Ligands: Derivatives of ACCA have been explored as potent and selective ligands for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders.

-

Glycine Antagonists: Certain ACCA analogs have been shown to act as antagonists at the glycine binding site of the NMDA receptor, a target for treating conditions like epilepsy and neuropathic pain.

-

Enzyme Inhibitors: 1-Aminocyclopropane-1-carboxylic acid (ACC), an isomer of ACCA, is a well-known inhibitor of ACC synthase, a key enzyme in the biosynthesis of the plant hormone ethylene. This has applications in agriculture and plant biology research.

Biological Activity of ACCA-Containing Compounds

| Compound Class | Target | Activity (IC₅₀/Kᵢ) | Therapeutic Potential |

| ACCA-based mGluR Ligands | mGluR2/3 | Nanomolar range | Schizophrenia, Anxiety |

| ACCA-derived Glycine Antagonists | NMDA Receptor | Micromolar to nanomolar range | Epilepsy, Pain |

| 1-Aminocyclopropane-1-carboxylic acid | ACC Synthase | Potent inhibitor | Plant growth regulation |

Visualizations

Caption: General structures of ACCA stereoisomers.

Caption: Conformational constraint by ACCA in a peptide.

Caption: Workflow for Solid-Phase Peptide Synthesis.

Spectroscopic Analysis of Amino-cyclopropyl-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for amino-cyclopropyl-acetic acid, more formally known as 1-aminocyclopropane-1-carboxylic acid. This document is intended to be a core resource, presenting key data in a structured format, detailing experimental methodologies, and illustrating the analytical workflow.

Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 1-aminocyclopropane-1-carboxylic acid.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. For 1-aminocyclopropane-1-carboxylic acid, both ¹H and ¹³C NMR provide characteristic signals that confirm its unique cyclic structure.

Table 1: ¹H NMR Spectroscopic Data for 1-Aminocyclopropane-1-carboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~1.42 | Multiplet | 2H, cyclopropyl CH₂ (cis to -COOH) |

| ~1.20 | Multiplet | 2H, cyclopropyl CH₂ (trans to -COOH) |

Note: The diastereotopic protons of the cyclopropane ring exhibit distinct chemical shifts. The assignment of cis and trans is based on studies using lanthanide shift reagents. Coupling constants are not explicitly available in the referenced literature.

Table 2: ¹³C NMR Spectroscopic Data for 1-Aminocyclopropane-1-carboxylic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~175 | Carbonyl Carbon (C=O) |

| ~35 | Quaternary Carbon (C-NH₂/COOH) |

| ~15 | Cyclopropyl Carbons (CH₂) |

Note: The chemical shifts are approximate and can vary based on the solvent and pH of the sample.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-aminocyclopropane-1-carboxylic acid is characterized by the vibrational modes of the amino, carboxylic acid, and cyclopropyl groups.

Table 3: Characteristic IR Absorption Bands for 1-Aminocyclopropane-1-carboxylic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (from carboxylic acid, hydrogen-bonded) |

| ~3000 | Medium | C-H stretch (cyclopropyl) |

| 1760-1690 | Strong | C=O stretch (carbonyl of carboxylic acid) |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1440-1395 | Medium | O-H bend |

| 1320-1210 | Strong | C-O stretch |

| ~1020 | Medium | Cyclopropane ring vibration |

| 950-910 | Broad | O-H bend (out-of-plane) |

Note: The solid-state spectrum is influenced by the zwitterionic nature of the amino acid and intermolecular hydrogen bonding.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for obtaining NMR and IR spectra of amino acids like 1-aminocyclopropane-1-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Dissolution: Accurately weigh 10-50 mg of 1-aminocyclopropane-1-carboxylic acid and dissolve it in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) for its excellent solubility of amino acids[1].

-

pH Adjustment: The chemical shifts of the amino and carboxyl groups are pH-dependent. Adjust the pD of the solution to a desired value (e.g., neutral pD of ~7.0-7.4 for standardized measurements) using dilute DCl or NaOD[1].

-

Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for referencing the chemical shifts to 0 ppm.

-

Filtration and Transfer: Filter the solution to remove any particulate matter and transfer it to a 5 mm NMR tube.

2.1.2. Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for ¹H and ¹³C detection.

-

¹H NMR:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Solvent suppression techniques may be necessary to attenuate the residual HOD signal in D₂O.

-

-

¹³C NMR:

-

2D NMR (Optional): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively[2].

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. Sample Preparation (Solid-State)

-

KBr Pellet Method:

-

Thoroughly grind a small amount (1-2 mg) of 1-aminocyclopropane-1-carboxylic acid with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

2.2.2. Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental contributions.

-

Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder and acquire the spectrum.

-

Parameters: Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide to the Thermochemical Properties of Amino-cyclopropyl-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermochemical Data

Thermochemical properties, such as the enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp), are fundamental to understanding the stability and reactivity of a molecule. For drug development professionals, this data is critical for:

-

Predicting Reaction Energetics: Understanding the energy changes associated with the synthesis and metabolism of drug candidates.

-

Modeling Receptor-Ligand Interactions: Accurately calculating the binding free energies of molecules within a protein's active site.

-

Polymorph Stability: Assessing the relative stability of different crystalline forms, which has profound implications for a drug's solubility, bioavailability, and shelf-life.

Amino-cyclopropyl-acetic acid, a cyclopropyl analogue of glycine, introduces rigidity into peptide backbones, which can protect against enzymatic degradation and stabilize specific conformations essential for biological activity.[1] This guide outlines the roadmap for obtaining the key thermochemical data necessary to fully leverage these structural advantages.

Comparative Thermochemical Data

In the absence of direct experimental values for this compound, the properties of structurally related compounds provide a valuable benchmark. Glycine and alanine are the simplest proteinogenic amino acids, while cyclopropanecarboxylic acid shares the strained ring structure.

| Compound | Formula | Molar Mass ( g/mol ) | ΔcH° (liquid/solid) (kJ/mol) | ΔfH° (gas) (kJ/mol) | S° (solid) (J K⁻¹ mol⁻¹) |

| Glycine | C₂H₅NO₂ | 75.07 | -969[2][3] | -387.6 (calculated) | 103.5[2][3] |

| L-Alanine | C₃H₇NO₂ | 89.09 | -1577[4] | -429.1 (calculated) | 129.3 |

| Cyclopropanecarboxylic acid | C₄H₆O₂ | 86.09 | -2037.6 ± 1.7 | -338.5 ± 2.1 | Not Available |

Data compiled from various sources. Note that values can vary between experimental and computational studies.

Experimental Protocols for Thermochemical Characterization

The determination of thermochemical properties is reliant on precise calorimetric measurements. The following sections detail the standard experimental protocols applicable to a solid sample like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a cornerstone thermochemical value from which the enthalpy of formation (ΔfH°) can be derived. Oxygen bomb calorimetry is the primary technique for this measurement.[5]

Methodology:

-

Calorimeter Calibration: The energy equivalent (heat capacity) of the calorimeter system is determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is precisely known.[6]

-

Sample Preparation: A pellet of known mass (typically 0.5 - 1.0 g) of this compound is placed in a crucible within the high-pressure vessel ("bomb"). A fuse wire of known length and combustion energy is positioned to make contact with the sample.

-

Pressurization and Combustion: The bomb is sealed and purged of atmospheric nitrogen before being filled with high-pressure (approx. 30 atm) pure oxygen.[6][7] The bomb is then submerged in a precisely measured quantity of water within an insulated container (the calorimeter).

-

Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and begins to cool.

-

Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the energy contributed by the fuse wire ignition, and the formation of nitric acid from trace nitrogen. The heat of combustion at constant volume (ΔU) is calculated using the calorimeter's energy equivalent. This is then converted to the standard enthalpy of combustion (ΔcH°).[6]

Thermal Analysis using Differential Scanning Calorimetry (DSC)

DSC is a versatile technique used to measure heat flow to or from a sample as a function of temperature or time.[5][8] It is invaluable for determining heat capacity, melting temperature, and the enthalpy of phase transitions.

Methodology:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards, such as indium.[9]

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Measurement Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program. A typical program involves:

-

An initial cooling ramp to a low temperature (e.g., -50 °C).

-

A linear heating ramp (e.g., 10 °C/min) to a temperature above the compound's melting or decomposition point.

-

-

Data Analysis:

-

Heat Capacity (Cp): Determined from the difference in heat flow between the sample and a baseline run.

-

Melting Point (Tfus): Identified as the onset or peak of the endothermic melting transition.

-

Enthalpy of Fusion (ΔfusH): Calculated by integrating the area of the melting peak.[9]

-

For compounds like many amino acids that may decompose before melting, Fast Scanning Calorimetry (FSC) can be employed. By using extremely high heating rates (over 1000 K/s), thermal decomposition can be kinetically bypassed, allowing for the direct measurement of the melting temperature and enthalpy of fusion.[2][10]

Computational Thermochemistry Workflow

In parallel with experimental work, computational methods provide powerful predictive capabilities for thermochemical properties. High-level ab initio calculations can yield accurate data, especially for molecules where experimental analysis is challenging.

Methodology:

-

Conformational Search: The first step is to identify the lowest energy conformer(s) of this compound in the gas phase using molecular mechanics or semi-empirical methods.

-

Geometry Optimization and Frequency Calculation: The geometries of the most stable conformers are then optimized at a higher level of theory, such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). Vibrational frequency calculations are performed to confirm the structures are true minima and to obtain zero-point vibrational energies and thermal corrections.

-

High-Accuracy Single-Point Energy Calculation: To achieve high accuracy, single-point energy calculations are performed on the optimized geometries using composite methods like the Gaussian-n (G3, G4) theories. These methods are designed to approximate the results of very high-level calculations at a more manageable computational cost.[11]

-

Property Calculation:

-

Enthalpy of Formation (ΔfH°): Calculated using the atomization method or isodesmic reactions, which leverage the high-accuracy computed energies.

-

Entropy (S°) and Heat Capacity (Cp): Derived from the calculated vibrational frequencies and rotational constants within the rigid rotor-harmonic oscillator approximation.

-

The combination of experimental and computational approaches provides a robust framework for establishing reliable thermochemical data.

Visualizations: Workflows and Molecular Role

To clarify the processes and concepts described, the following diagrams illustrate the comprehensive workflow for thermochemical property determination and the structural role of this compound.

Conclusion

While a dedicated experimental study on the thermochemical properties of this compound has yet to be published, the path to obtaining this vital data is clear. Through a synergistic application of bomb calorimetry, differential scanning calorimetry, and high-level computational chemistry, a complete and accurate thermochemical profile can be established. This data will empower researchers to more effectively model, synthesize, and deploy novel peptide-based therapeutics that leverage the unique structural benefits of this constrained amino acid. This guide serves as a foundational resource for initiating such an investigation.

References

- 1. nbinno.com [nbinno.com]

- 2. Solved The standard enthalpy of combustion of the amino acid | Chegg.com [chegg.com]

- 3. gauthmath.com [gauthmath.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. Heat Capacities of N-Acetyl Amides of Glycine, L-Alanine, L-Valine, L-Isoleucine, and L-Leucine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and pKa of Amino-cyclopropyl-acetic acid

This technical guide provides a comprehensive overview of the physicochemical properties, specifically the solubility and pKa, of Amino-cyclopropyl-acetic acid. The primary focus of this document is 1-Aminocyclopropanecarboxylic acid (ACC), the most well-characterized compound in this class. This guide is intended for researchers, scientists, and professionals in the field of drug development and life sciences.

Physicochemical Properties of this compound Derivatives

This compound and its derivatives are non-proteinogenic amino acids that have garnered significant interest in various research fields, including their role as plant hormone precursors and their interactions with NMDA receptors.[1] A thorough understanding of their solubility and dissociation constants (pKa) is fundamental for their application in experimental and developmental settings.

Solubility Data

The solubility of a compound is a critical parameter that influences its bioavailability and formulation. The following tables summarize the available solubility data for different isomers of this compound.

Table 1: Solubility of 1-Aminocyclopropanecarboxylic acid (ACC)

| Solvent | Solubility | Remarks |

| Water | Soluble[1][2][3][4] | Quantitative data: 25 mg/mL (requires ultrasonic and warming to 60°C)[5], 40 mg/mL[6] |

| DMSO | Slightly Soluble[1][2] | Quantitative data: < 1 mg/mL (insoluble or slightly soluble)[5] |

| Ethanol | Insoluble[7] | For (S)-Amino-cyclopropyl-acetic acid |

Table 2: Solubility of (S)-Amino-cyclopropyl-acetic acid

| Solvent | Solubility |

| Water | Soluble[7] |

| Ethanol | Insoluble[7] |

pKa Data

The acid dissociation constant (pKa) provides insight into the ionization state of a molecule at a given pH, which is crucial for understanding its biological activity and pharmacokinetic properties.

Table 3: pKa Values of this compound Derivatives

| Compound | pKa Value(s) | Method |

| 1-Aminocyclopropanecarboxylic acid | 2.73[8] | Experimental |

| 1-Aminocyclopropanecarboxylic acid | 2.29 ± 0.20[1][2] | Predicted |

| This compound | 2.40 ± 0.10[9][10] | Predicted |

| Fmoc-(S)-Amino-cyclopropyl-acetic acid | 3.85 ± 0.10[11] | Predicted |

Experimental Protocols

Detailed experimental protocols for the determination of the cited solubility and pKa values for this compound are not extensively available in the public domain. However, this section outlines the standard and widely accepted methodologies for determining these properties for amino acids.

Determination of Solubility: The Shake-Flask Method

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: An excess amount of the solid this compound is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

-

Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.

Determination of pKa: Potentiometric Titration

Potentiometric titration is a standard method used to determine the pKa values of ionizable groups in a molecule.

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Acidic Titration: The solution is first titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all ionizable groups fully. The pH is recorded after each incremental addition of the titrant.

-

Basic Titration: Subsequently, the solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each addition of the titrant, continuing until all ionizable protons have been removed.

-

Data Analysis: A titration curve is generated by plotting the pH values against the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The first pKa (pKa1) corresponds to the carboxyl group, and the second pKa (pKa2) corresponds to the amino group.

Signaling Pathways and Logical Relationships

1-Aminocyclopropanecarboxylic acid is a key intermediate in the biosynthesis of ethylene, a plant hormone. The conversion of S-adenosyl methionine (SAM) to ACC is a critical regulatory step in this pathway.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. scribd.com [scribd.com]

- 3. sacbiotech.wordpress.com [sacbiotech.wordpress.com]

- 4. The catalytic mechanism of 1-aminocyclopropane-1-carboxylic acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. enamine.net [enamine.net]

- 10. vlabs.iitkgp.ac.in [vlabs.iitkgp.ac.in]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Methodological & Application

Synthesis of Enantiomerically Pure Amino-cyclopropyl-acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of enantiomerically pure amino-cyclopropyl-acetic acid and its derivatives. The unique conformational constraints imposed by the cyclopropyl ring make these amino acids valuable building blocks in medicinal chemistry for the development of novel therapeutics with improved metabolic stability and defined secondary structures. This guide summarizes various synthetic strategies, presents quantitative data for key transformations, and offers detailed experimental protocols and visual workflows.

Introduction

Enantiomerically pure amino acids containing a cyclopropane scaffold are of significant interest in drug discovery and development. The rigid cyclopropyl group can lock the peptide backbone into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclopropane ring can shield the adjacent peptide bonds from enzymatic degradation, thereby improving the pharmacokinetic profile of peptide-based drugs.

Several synthetic approaches have been developed to access these valuable building blocks in an enantiomerically pure form. These methods can be broadly categorized into asymmetric catalysis, biocatalysis, diastereoselective synthesis, and resolution of racemic mixtures. The choice of a particular method often depends on the desired stereoisomer, the scale of the synthesis, and the availability of starting materials and reagents.

Synthetic Strategies and Quantitative Data

A variety of methods have been successfully employed for the synthesis of enantiomerically pure amino-cyclopropyl-acetic acids. The following tables summarize the quantitative data, including reaction yields and enantiomeric excess (e.e.), for some of the most effective approaches.

Table 1: Asymmetric Cyclopropanation Methods

| Catalyst/Method | Substrate | Product | Yield (%) | e.e. (%) | Reference |

| (Salen)Ru(II) Catalyst | Styrene and diazoacetate | trans-Cyclopropyl β-amino acid derivative | High | Excellent | [1][2] |

| Co(II)-based Metalloradical Catalysis | Dehydroaminocarboxylates and α-aryldiazomethanes | (Z)-α-Amino-β-arylcyclopropanecarboxylates | High | Excellent | [3] |

| Rh(II)-Catalyzed Cyclopropanation | Vinylsulfonamides and α-aryldiazoesters | α-Aryl-β-aminocyclopropane carboxylic acid derivatives | - | - | [4] |

Table 2: Biocatalytic Synthesis

| Enzyme System | Substrate | Product | Conversion Yield (%) | e.e. (%) | Reference |

| NADH-Driven Biocatalytic System (E. coli) | Cyclopropyl-glyoxylic acid | (S)-cyclopropylglycine | >95 | >99.5 | [5] |

Table 3: Diastereoselective Synthesis and Other Methods

| Method | Key Reagents | Product | Diastereoselectivity | Reference |

| In situ Diazo Compound Generation | Dehydroamino acids, tosylhydrazone salts | Cyclopropane amino acid derivatives | Good E/Z selectivity | [6] |

| Hofmann Rearrangement | Enantioenriched epichlorohydrin | Bicyclic carbamates | Excellent stereoretention | [7] |

| Aza-Michael Reaction | Cyclopropanone surrogates, stabilized Wittig reagents | trans-β-Cyclopropane amino acid derivatives | Complete diastereocontrol | [8] |

Experimental Protocols

This section provides detailed experimental protocols for two distinct and effective methods for synthesizing enantiomerically pure this compound derivatives.

Protocol 1: Biocatalytic Asymmetric Amination for the Synthesis of (S)-Cyclopropylglycine[5]

This protocol is based on a highly efficient NADH-driven biocatalytic system for the asymmetric amination of a keto-acid precursor.

1. Preparation of Cyclopropylglyoxylic Acid:

-

Inexpensive cyclopropyl methyl ketone is oxidized with aqueous potassium permanganate (KMnO4) at 50 °C in the presence of potassium carbonate (K2CO3).

-

The reaction mixture is mechanically stirred for 3 hours.

-

Excess KMnO4 is quenched by the addition of 3.5% hydrogen peroxide (H2O2).

-

The resulting manganese dioxide (MnO2) is removed by filtration.

-

The filtrate is concentrated in vacuo, and the solid residue is recrystallized from methanol to yield potassium cyclopropylglyoxylate.

2. Asymmetric Reductive Amination:

-

The biocatalytic reaction is performed in a buffered solution (pH 8.0) at 40 °C.

-

The reaction mixture contains cyclopropyl-glyoxylic acid potassium salt, an ammonium source (e.g., ammonium formate), a cofactor (NADH), and the E. coli whole-cell biocatalyst expressing a self-sufficient bifunctional enzyme (integrating reductive amination and coenzyme regeneration).

-

The optimal cofactor concentration is 0.6 mM, and the mole ratio of ammonium formate to the substrate is 3.

-

The reaction is monitored for completion (typically 6 hours at a high substrate concentration of 120 g·L−1).

3. Product Isolation and Analysis:

-

Upon completion, the biocatalyst is removed by centrifugation.

-

The supernatant is collected, and the product, (S)-cyclopropylglycine, is isolated and purified using standard techniques such as ion-exchange chromatography.

-

The enantiomeric excess is determined by chiral HPLC analysis.[9]

Protocol 2: Asymmetric Radical Cyclopropanation using Co(II)-based Metalloradical Catalysis[3]

This protocol describes a catalytic radical process for the asymmetric cyclopropanation of dehydroaminocarboxylates.

1. Catalyst Preparation:

-

A D2-symmetric chiral amidoporphyrin ligand is synthesized according to established literature procedures.

-

The Co(II) catalyst is prepared by metallation of the chiral ligand with a suitable cobalt(II) salt.

2. In situ Generation of α-Aryldiazomethane:

-

The corresponding α-arylhydrazone is oxidized in situ to the α-aryldiazomethane using an appropriate oxidant under mild conditions in the presence of the substrate and catalyst.

3. Asymmetric Cyclopropanation Reaction:

-

To a solution of the dehydroaminocarboxylate and the Co(II)-based catalyst in a suitable solvent, the α-arylhydrazone is added.

-

The reaction is initiated by the addition of the oxidant.

-

The reaction is stirred at room temperature under an inert atmosphere until completion, as monitored by TLC or LC-MS.

4. Product Isolation and Purification:

-

The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the enantioenriched (Z)-α-amino-β-arylcyclopropanecarboxylate.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and experimental workflows described.

References

- 1. trans-Cyclopropyl beta-amino acid derivatives via asymmetric cyclopropanation using a (Salen)Ru(II) catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.northwestern.edu [scholars.northwestern.edu]

- 3. Asymmetric Radical Cyclopropanation of Dehydroaminocarboxylates: Stereoselective Synthesis of Cyclopropyl α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Diastereoselective synthesis of cyclopropane amino acids using diazo compounds generated in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Asymmetric Synthesis of (S)-Amino-cyclopropyl-acetic Acid: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-Amino-cyclopropyl-acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its unique cyclopropyl moiety imparts conformational rigidity, making it a valuable building block for developing novel therapeutics with enhanced metabolic stability and biological activity.[1] Two distinct and effective methodologies are presented: a biocatalytic approach using an engineered NADH-driven enzyme system and a diastereoselective alkylation of a chiral nickel(II)-complex.

Method 1: NADH-Driven Biocatalytic Reductive Amination

This method utilizes a self-sufficient bifunctional enzyme that integrates reductive amination and coenzyme regeneration, offering a green and highly efficient route to (S)-Amino-cyclopropyl-acetic acid. This system has been shown to achieve high yields and exceptional enantiomeric excess, with the added benefit of continuous synthesis capabilities.[2]

Quantitative Data

| Parameter | Value | Reference |

| Substrate | Potassium cyclopropylglyoxylate | [2] |

| Enzyme System | Bifunctional enzyme TLK (Ti-LDH and Kp-FDH) | [2] |

| Conversion Yield | >95% | [2] |

| Enantiomeric Excess (ee) | >99.5% | [2] |

| Reaction Time | 6 hours | [2] |

| Substrate Concentration | 120 g·L⁻¹ | [2] |

| Space-Time Yield | 377.3 g·L⁻¹·d⁻¹ | [2] |

| Continuous Synthesis | 90 hours (12 cycles) | [2] |

| Total Product (Continuous) | 634.6 g | [2] |

Experimental Protocol

1. Preparation of the Biocatalyst:

-

A bifunctional enzyme, TLK, is constructed by fusing leucine dehydrogenase from Thermoactinomyces intermedius (Ti-LDH) and formate dehydrogenase from Komagataella pastoris (Kp-FDH).

-

The gene encoding the fusion enzyme is expressed in E. coli.

-

The cells are harvested and lyophilized for storage.

2. Asymmetric Reductive Amination:

-

A 2 L conical flask is charged with 500 mL of PBS buffer (100 mM, pH 8.0).

-

To the buffer, add 0.8 M potassium cyclopropylglyoxylate, 2.4 M ammonium formate, and 0.6 mM NAD⁺.

-

7.5 g/L of lyophilized E. coli cells containing the bifunctional enzyme is added to the mixture.

-

The reaction mixture is incubated at 40 °C with continuous shaking at 125 rpm.

-

The pH is maintained at 8.0–8.5 by the addition of 5 M NaOH solution as needed.

-

The reaction progress is monitored by HPLC.

3. Product Isolation and Purification:

-

Upon completion of the reaction (typically 6 hours), trichloroacetic acid is added to the reaction mixture to precipitate the proteins.

-

The mixture is centrifuged to remove the precipitated proteins and cell debris.

-

The supernatant containing the product is collected and can be further purified by standard methods such as ion-exchange chromatography.

Workflow Diagram

References

Application Notes: Protecting Group Strategies for Amino-cyclopropyl-acetic Acid

1. Introduction

Amino-cyclopropyl-acetic acid (ACPA) is a conformationally constrained non-proteinogenic amino acid. Its rigid cyclopropyl scaffold makes it a valuable building block in medicinal chemistry for the design of peptides and peptidomimetics with enhanced metabolic stability and specific secondary structures.[1] The successful synthesis and derivatization of ACPA hinges on the strategic use of protecting groups to temporarily mask the reactive amino (-NH₂) and carboxylic acid (-COOH) functionalities. This allows for selective reactions at other positions and prevents undesirable side reactions like self-polymerization.[2]

This document outlines key protecting group strategies, provides comparative data for common protecting groups, and details experimental protocols for their application to ACPA.

2. Key Concepts in Protecting Group Strategy

The choice of protecting groups is dictated by the planned synthetic route. The ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable under a wide range of reaction conditions.

-